Cas no 1824271-04-6 (2-Fluoro-4-methyl-3-(trifluoromethyl)benzoyl chloride)

2-Fluoro-4-methyl-3-(trifluoromethyl)benzoyl chloride 化学的及び物理的性質
名前と識別子
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- 2-Fluoro-4-methyl-3-(trifluoromethyl)benzoyl chloride
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- MDL: MFCD28103362
2-Fluoro-4-methyl-3-(trifluoromethyl)benzoyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | PC303168-1g |
2-Fluoro-4-methyl-3-(trifluoromethyl)benzoyl chloride |
1824271-04-6 | 97% | 1g |
£427.00 | 2025-02-21 | |
1PlusChem | 1P01FH4S-250mg |
2-Fluoro-4-methyl-3-(trifluoromethyl)benzoyl chloride |
1824271-04-6 | 250mg |
$240.00 | 2024-06-18 | ||
abcr | AB530501-250mg |
2-Fluoro-4-methyl-3-(trifluoromethyl)benzoyl chloride; . |
1824271-04-6 | 250mg |
€294.00 | 2025-02-14 | ||
Apollo Scientific | PC303168-250mg |
2-Fluoro-4-methyl-3-(trifluoromethyl)benzoyl chloride |
1824271-04-6 | 97% | 250mg |
£143.00 | 2025-02-21 | |
Fluorochem | 476004-1g |
2-Fluoro-4-methyl-3-(trifluoromethyl)benzoyl chloride |
1824271-04-6 | 1g |
£572.00 | 2023-04-12 | ||
1PlusChem | 1P01FH4S-1g |
2-Fluoro-4-methyl-3-(trifluoromethyl)benzoyl chloride |
1824271-04-6 | 1g |
$663.00 | 2024-06-18 | ||
abcr | AB530501-1g |
2-Fluoro-4-methyl-3-(trifluoromethyl)benzoyl chloride; . |
1824271-04-6 | 1g |
€798.40 | 2025-02-14 |
2-Fluoro-4-methyl-3-(trifluoromethyl)benzoyl chloride 関連文献
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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5. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
2-Fluoro-4-methyl-3-(trifluoromethyl)benzoyl chlorideに関する追加情報
Introduction to 2-Fluoro-4-methyl-3-(trifluoromethyl)benzoyl chloride (CAS No. 1824271-04-6)
2-Fluoro-4-methyl-3-(trifluoromethyl)benzoyl chloride (CAS No. 1824271-04-6) is a versatile organic compound that has gained significant attention in the fields of chemical synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique combination of fluorine, methyl, and trifluoromethyl substituents, which confer it with distinct chemical properties and reactivity profiles. In this article, we will delve into the structure, synthesis, applications, and recent research developments surrounding this compound.
The molecular formula of 2-Fluoro-4-methyl-3-(trifluoromethyl)benzoyl chloride is C10H6ClF4O, and its molecular weight is approximately 253.6 g/mol. The presence of the trifluoromethyl group (CF3) and the fluoro substituent (F) imparts significant electron-withdrawing effects, making the molecule highly reactive in various chemical reactions. The methyl group (CH3) adds steric hindrance and influences the overall conformational stability of the molecule.
The synthesis of 2-Fluoro-4-methyl-3-(trifluoromethyl)benzoyl chloride typically involves a multi-step process. One common approach is to start with 2-fluoro-4-methyl-3-(trifluoromethyl)benzoic acid, which can be obtained through various synthetic routes such as direct fluorination or substitution reactions. The acid is then converted to the corresponding acyl chloride using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). This reaction is typically carried out under anhydrous conditions to ensure high yields and purity.
2-Fluoro-4-methyl-3-(trifluoromethyl)benzoyl chloride has found applications in a wide range of fields due to its unique chemical properties. In pharmaceutical research, it serves as a valuable intermediate in the synthesis of various drugs and drug candidates. The trifluoromethyl group is known for its ability to enhance metabolic stability and improve pharmacokinetic properties, making it a popular choice in drug design. For example, recent studies have explored the use of this compound in the development of novel anti-cancer agents and anti-inflammatory drugs.
In materials science, 2-Fluoro-4-methyl-3-(trifluoromethyl)benzoyl chloride has been utilized in the synthesis of advanced polymers and coatings. The presence of fluorine atoms imparts hydrophobic and oleophobic properties to these materials, making them suitable for applications in surface protection and functional coatings. Additionally, the trifluoromethyl group can enhance the thermal stability and mechanical strength of polymers, further expanding their potential uses.
The reactivity of 2-Fluoro-4-methyl-3-(trifluoromethyl)benzoyl chloride makes it a useful reagent in organic synthesis. It can participate in nucleophilic acyl substitution reactions with a variety of nucleophiles, including alcohols, amines, and thiols. These reactions are often used to introduce functional groups into target molecules or to construct complex molecular architectures. Recent research has also explored its use in catalytic processes, where it can serve as an efficient acylating agent under mild conditions.
In addition to its synthetic applications, 2-Fluoro-4-methyl-3-(trifluoromethyl)benzoyl chloride has been studied for its potential biological activities. Several studies have investigated its effects on various biological systems, including enzyme inhibition and cellular signaling pathways. For instance, one study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent inhibitory activity against specific kinases involved in cancer progression.
The safety and environmental impact of 2-Fluoro-4-methyl-3-(trifluoromethyl)benzoyl chloride are important considerations for its industrial use. While it is not classified as a hazardous material under current regulations, proper handling and storage procedures should be followed to ensure workplace safety. It is recommended to use personal protective equipment (PPE) such as gloves and goggles when handling this compound to prevent skin contact and inhalation.
In conclusion, 2-Fluoro-4-methyl-3-(trifluoromethyl)benzoyl chloride (CAS No. 1824271-04-6) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique chemical structure endows it with valuable properties that make it an important intermediate in pharmaceutical research, materials science, and organic synthesis. Ongoing research continues to uncover new uses and optimize existing applications of this compound, further solidifying its importance in the field.
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